1,3-Oxathiane

Description

Structural Classification and Nomenclature of the 1,3-Oxathiane Core

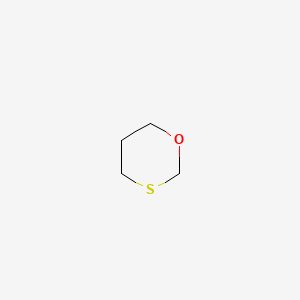

This compound is a saturated six-membered heterocyclic compound. nih.gov Its core structure is analogous to cyclohexane (B81311), but with two carbon atoms replaced by heteroatoms: an oxygen atom at position 1 and a sulfur atom at position 3. nih.gov This arrangement places the oxygen and sulfur atoms in a meta-relationship within the ring.

According to IUPAC nomenclature, the parent compound is named This compound . nih.gov The numbering of the ring begins at the oxygen atom (position 1), proceeds through the two adjacent carbon atoms (positions 2 and then 3, which is the sulfur atom), and continues around the ring. An older, though still occasionally encountered, synonym for this structure is 1,3-thioxane . nih.gov

The general structure of this compound is as follows:

Molecular Formula : C₄H₈OS nih.gov

Ring Atoms : 4 Carbon, 1 Oxygen, 1 Sulfur

Saturation : It is a fully saturated ring system.

Substituted 1,3-oxathianes are named by indicating the position and identity of the substituents on the ring. For example, a methyl group at the carbon between the oxygen and sulfur atoms would be named 2-methyl-1,3-oxathiane. The stereochemistry of substituents is designated using standard cis/trans or (R)/(S) descriptors, which is crucial due to the non-planar, chair-like conformation of the ring. nist.gov

Historical Context and Significance in Organic Chemistry Research

While the precise date of the first synthesis of the parent this compound is not prominently documented in early chemical literature, research into related sulfur and oxygen heterocycles dates back to the early 20th century. wikipedia.org The significance of the this compound system grew substantially as the principles of conformational analysis and stereochemistry were developed. Its structural similarity to the well-studied 1,3-dioxane (B1201747) and cyclohexane systems made it an interesting target for comparative stereochemical investigations. semanticscholar.orgacs.org

The interest in this compound derivatives has been consistently driven by their utility in several key areas of organic chemistry:

Synthetic Intermediates : The C2 position, situated between the two heteroatoms, can be readily deprotonated to form a stabilized carbanion. acs.orgresearchgate.net This carbanion serves as an effective acyl anion equivalent, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, a strategy that has proven highly valuable in complex molecule synthesis. researchgate.net

Chiral Auxiliaries : The inherent chirality of substituted 1,3-oxathianes has been exploited in asymmetric synthesis. semanticscholar.org Optically pure 1,3-oxathianes, derived from chiral starting materials, can be used to direct the stereochemical outcome of reactions, after which the auxiliary can be cleaved. researchgate.net

Functional Materials : Research has demonstrated that certain 2,5-disubstituted this compound derivatives possess liquid crystalline properties. researchgate.net Additionally, a wide array of derivatives have been investigated and utilized as flavorants and fragrances, pesticides, and potential drug candidates. semanticscholar.orggoogle.com For instance, (+)-cis-2-methyl-4-propyl-1,3-oxathiane is a key component responsible for the characteristic aroma of passion fruit. nih.gov

Review of Prior Academic Investigations on this compound Systems

Academic research on 1,3-oxathianes has spanned synthesis, stereochemical analysis, and reactivity, leading to a deep understanding of this heterocyclic system.

Synthesis

The most prevalent and direct method for constructing the this compound ring is the acid-catalyzed condensation of a γ-thioalcohol (specifically, a 3-mercapto-1-propanol (B27887) derivative) with a carbonyl compound (an aldehyde or ketone). semanticscholar.org This reaction forms an acetal-like structure, releasing a molecule of water. semanticscholar.org The reaction conditions are often tailored to the specific substrates used. semanticscholar.org

| Carbonyl Compound | Catalyst/Solvent System | Yield | Reference |

|---|---|---|---|

| Formaldehyde (B43269) | H₂SO₄ / Water (Room Temp) | 85-92% | semanticscholar.org |

| Formaldehyde | PTSA / Benzene (B151609) (Reflux) | 14-66% | semanticscholar.org |

| Other Aldehydes/Ketones | PTSA / Dichloromethane (B109758) or Benzene (Reflux with azeotropic removal of water) | Variable | semanticscholar.org |

Another notable synthetic route involves intramolecular rearrangements. For example, the Pummerer rearrangement of certain γ,δ-unsaturated sulfinyl compounds can lead to the formation of this compound derivatives. semanticscholar.orgresearchgate.net This reaction typically involves treating the sulfoxide (B87167) with an activating agent like acetic anhydride (B1165640) or a protonic acid, which triggers cyclization to form the heterocyclic ring. semanticscholar.orgwikipedia.orgorganicreactions.org

Stereochemistry and Conformational Analysis

Like cyclohexane, the this compound ring predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.net However, the presence of heteroatoms with different covalent radii and bond lengths (C-S bond is longer than C-O and C-C bonds) leads to a puckered and asymmetric chair. This structural peculiarity has been a subject of detailed conformational analysis.

Studies have focused on the conformational preferences of substituents at various positions on the ring. The energetic difference between placing a substituent in an axial versus an equatorial position (the A-value) is a key parameter. Due to steric hindrance with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions, larger substituents generally prefer the equatorial position. chemistrysteps.com The conformational behavior of 1,3-oxathianes is often compared to that of their 1,3-dioxane and 1,3-dithiane (B146892) analogues to understand the influence of the specific heteroatoms on the ring's geometry and stability. researchgate.netacs.org

Reactivity

The reactivity of the this compound ring is largely dictated by the presence of the sulfur and oxygen atoms.

Lithiation and C-C Bond Formation : The C2 proton is acidic and can be removed by strong bases like s-butyllithium (s-BuLi) to form a nucleophilic lithiated species. acs.orgresearchgate.net This carbanion is a versatile synthetic tool. When reacted with electrophiles such as deuterium (B1214612) oxide (D₂O), trimethylsilyl (B98337) chloride (TMSCl), or carbonyl compounds, new substituents are introduced. acs.orgresearchgate.net Research has shown that these reactions often proceed with high stereoselectivity, typically yielding the product where the new substituent is in the equatorial position, which is consistent with a preferred equatorial orientation of the intermediate lithium species. acs.orgresearchgate.net

Ring-Opening Reactions : The this compound ring can undergo cleavage under various conditions, a property that is useful in synthetic chemistry, particularly for unmasking functional groups. researchgate.net For example, topochemical ring-opening polymerization of an oxathianethione derivative has been demonstrated, proceeding through a nucleophilic substitution mechanism to yield a highly crystalline polymer. acs.org

Pummerer Rearrangement : Sulfoxides derived from 1,3-oxathianes can undergo the Pummerer rearrangement. semanticscholar.orgwikipedia.org This reaction, typically initiated by acetic anhydride, converts the sulfoxide into an α-acyloxy thioether, introducing functionality at the carbon adjacent to the sulfur atom. wikipedia.orgorganicreactions.org

Applications in Research

The unique properties of this compound derivatives have led to their investigation and use in diverse scientific applications.

| This compound Derivative | Field of Application | Specific Role / Finding | Reference |

|---|---|---|---|

| (+)-cis-2-Methyl-4-propyl-1,3-oxathiane | Flavor Chemistry | Key aroma compound of passion fruit. | nih.govresearchgate.net |

| cis-2-Methyl-4-propyl-1,3-oxathiane (cis-2-MPO) | Food Science (Wine) | Identified in wine, arising from the reaction of 3-sulfanylhexan-1-ol and acetaldehyde (B116499). | nih.govsigmaaldrich.com |

| cis-2,4,4,6-Tetramethyl-1,3-oxathiane | Food Science (Wine) | A newly identified flavor compound in wine. | nih.gov |

| Various 2-(p-substituted phenyl)-5-alkyl-1,3-oxathianes | Materials Science | Exhibit monotropic nematic liquid crystal phases. | researchgate.net |

| Eliel's 1,3-trans-oxathiane | Asymmetric Synthesis | Used as a chiral auxiliary for the synthesis of optically pure compounds like (R)-(+)-lithium lactate. | researchgate.net |

Structure

3D Structure

Propriétés

Numéro CAS |

646-12-8 |

|---|---|

Formule moléculaire |

C4H8OS |

Poids moléculaire |

104.17 g/mol |

Nom IUPAC |

1,3-oxathiane |

InChI |

InChI=1S/C4H8OS/c1-2-5-4-6-3-1/h1-4H2 |

Clé InChI |

QVFHFKPGBODJJB-UHFFFAOYSA-N |

SMILES |

C1COCSC1 |

SMILES canonique |

C1COCSC1 |

Origine du produit |

United States |

Methodologies for the Synthesis of 1,3 Oxathiane Derivatives

Direct Cyclocondensation Approaches

The most direct and widely utilized method for constructing the 1,3-oxathiane ring is the cyclocondensation of a suitable three-carbon bifunctional precursor with a carbonyl compound. clockss.org

Condensation of γ-Thioalcohols with Carbonyl Compounds

The reaction between γ-thioalcohols (3-mercaptoalcohols) and carbonyl compounds, such as aldehydes and ketones, represents the most common strategy for synthesizing this compound derivatives. clockss.org This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable heterocyclic ring. The conditions for this condensation can vary significantly based on the reactivity and stability of the starting materials and the final products. clockss.org

Acid catalysis is frequently employed to facilitate the condensation reaction between γ-thioalcohols and carbonyl compounds. Protic acids and Lewis acids serve to activate the carbonyl group, making it more susceptible to nucleophilic attack by the thiol and alcohol moieties.

Commonly used acid catalysts include p-toluenesulfonic acid (PTSA) and sulfuric acid. clockss.org For instance, the reaction of various aldehydes and ketones with 3-mercapto-1-propanol (B27887) derivatives is often carried out at reflux in solvents like dichloromethane (B109758) or benzene (B151609) with PTSA as the catalyst. clockss.org This setup typically includes azeotropic removal of the water formed during the reaction to drive the equilibrium towards the product. clockss.org In other cases, scandium trifluoromethanesulfonate (B1224126) and boron trifluoride have also been utilized as effective catalysts for the synthesis of this compound derivatives from aldehydes. researchgate.net

The choice of solvent plays a critical role in the efficiency of this compound synthesis, influencing reaction rates and yields. The optimization of solvent and catalyst systems is crucial for achieving high yields. clockss.org

For the condensation of formaldehyde (B43269) with γ-thioalcohols, a comparative study of different methods revealed significant solvent and catalyst dependency. The use of p-toluenesulfonic acid (PTSA) as a catalyst in refluxing dichloromethane or benzene, which allows for the azeotropic removal of water, resulted in lower to moderate yields (14-66%). clockss.org In contrast, conducting the reaction at room temperature using water as the solvent and sulfuric acid as the catalyst proved to be the most effective method, affording significantly higher yields of the this compound products (85-92%). clockss.org For less reactive aldehydes and ketones, non-polar aprotic solvents like benzene or toluene (B28343) are often preferred, as they facilitate the removal of water via a Dean-Stark apparatus. clockss.orgresearchgate.net

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| PTSA | Dichloromethane | Reflux | 14-66 | clockss.org |

| PTSA | Benzene | Reflux | 14-66 | clockss.org |

| Sulfuric Acid | Water | Room Temp. | 85-92 | clockss.org |

Enantioselective Synthesis Strategies for Chiral 1,3-Oxathianes

The development of enantioselective methods for synthesizing chiral 1,3-oxathianes is of great importance, particularly for their application as chiral auxiliaries in asymmetric synthesis and for accessing specific stereoisomers of naturally occurring compounds. acs.orgcapes.gov.br For example, (+)-cis-2-methyl-4-propyl-1,3-oxathiane is a key component of passion fruit aroma. scilit.comnih.gov

| Target Compound | Key Chiral Precursor | Method | Enantiomeric Excess (e.e.) | Overall Yield (%) | Reference |

| (+)-cis-2-Methyl-4-propyl-1,3-oxathiane | (R)-3-Mercaptohexan-1-ol | Organocatalyzed thiol addition to enal | 84% | 32% | scilit.comnih.gov |

Advanced Ring-Closure Methodologies

Beyond direct condensation, more advanced strategies involving intramolecular rearrangements have been developed for the synthesis of the this compound ring.

Pummerer Rearrangement Routes to 1,3-Oxathianes

The Pummerer rearrangement offers a powerful, non-condensation route to 1,3-oxathianes. rsc.org This reaction typically involves the cyclization of γ,δ-unsaturated sulfinyl compounds. clockss.orgresearchgate.net The intramolecular Pummerer rearrangement of specific sulfoxide (B87167) precursors can lead to the formation of the this compound ring system. vulcanchem.com

For example, the intramolecular condensation of benzyl (B1604629) 2-carboxyphenyl sulfoxide under classic Pummerer conditions (acetic anhydride (B1165640) at 130°C) yields 2-phenyl-1,3-benzoxathian-6-one. clockss.orgvulcanchem.com In other variations, γ,δ-unsaturated sulfinyl compounds, such as endo-(alkylsulfinyl)norbornene derivatives, undergo cyclization in the presence of a protonic acid like p-toluenesulfonic acid (p-TSA). clockss.orgrsc.org The reaction of a γ,δ-unsaturated sulfinyl compound with p-TSA in refluxing xylene afforded the corresponding this compound derivative in a 53% yield. rsc.org This method provides a valuable alternative for constructing the this compound skeleton, particularly for complex or highly substituted systems. rsc.orgu-toyama.ac.jp

Cyclization Reactions via Organometallic Intermediates

Organometallic intermediates play a pivotal role in the synthesis and functionalization of this compound derivatives. The generation of a carbanion at the C-2 position of the this compound ring, typically through lithiation, provides a powerful nucleophile for subsequent reactions with various electrophiles. lookchem.com

The reaction of 2-lithio-1,3-oxathiane, generated from this compound and a strong base like s-butyllithium (s-BuLi), with electrophiles such as alkyl halides or carbonyl compounds, leads to the formation of 2-substituted 1,3-oxathianes. lookchem.comacs.org For instance, treatment of 2-lithio-1,3-oxathiane with alkyl metal halides like (CH₃)₃SiCl, (CH₃)₃GeCl, and (CH₃)₃SnCl, or an alkyl metal acetate (B1210297) like (CH₃)₃PbOAc, results in the corresponding 2-(group 14)-substituted 1,3-oxathianes. lookchem.com Similarly, reaction with dimethyl disulfide and dimethyl diselenide yields 2-(methylthio)- and 2-(methylseleno)-1,3-oxathianes, respectively. lookchem.com

The stereochemistry of these reactions is of particular interest. The lithiated intermediate often exhibits a preferred equatorial orientation of the lithium atom. acs.org Consequently, quenching the lithiated species with electrophiles like D₂O, TMSCl, or carbonyl compounds consistently produces the equatorial substitution product. acs.org This stereoselectivity is attributed to the simultaneous coordination of the lithium atom to both the carbon and the ring oxygen, which increases the steric hindrance on the side of the oxygen atom. acs.org

Continuous flow chemistry using micro-mixer technology has emerged as a valuable tool for handling unstable organometallic intermediates in these syntheses. rsc.org This technology allows for the rapid generation of organolithium species and their immediate reaction with electrophiles, minimizing the formation of undesired byproducts. rsc.org

Synthesis of Substituted and Fused this compound Systems

The synthesis of substituted and fused this compound systems has been extensively explored to access a wider range of molecular architectures with tailored properties.

Substituted 1,3-Oxathianes:

A common approach to substituted 1,3-oxathianes is the acid-catalyzed condensation of appropriately substituted aldehydes or ketones with 3-mercaptopropan-1-ol derivatives. researchgate.netclockss.org For example, 2-methyl- and 2-phenyl-substituted 1,3-oxathianes derived from myrtenal (B1677600) have been synthesized in good yields. acs.org The choice of catalyst and reaction conditions, such as using p-toluenesulfonic acid (p-TSA) in a refluxing solvent like benzene or dichloromethane to remove water azeotropically, is crucial for achieving high yields. clockss.org

The synthesis of 2-(p-substituted phenyl)-5-alkyl-1,3-oxathianes, which exhibit liquid crystal properties, has been achieved through the acetal (B89532) formation reaction of the corresponding aldehydes and 2-alkyl-3-mercapto-1-propanols. researchgate.net

Fused this compound Systems:

Fused this compound systems are present in various natural products and complex molecules. Their synthesis often involves intramolecular cyclization reactions. A notable example is the synthesis of a chiral fused oxathiane-γ-lactam bicyclic system from L-cysteine and carbonyl compounds. rsc.org This reaction proceeds through a stereoselective conversion of an intermediate thiazolidine (B150603) derivative. rsc.org The proposed mechanism involves the breaking of the C-2–N bond in the thiazolidine ring, which is necessary for the formation of the this compound ring. rsc.org

Another strategy for constructing fused this compound rings is through the intramolecular Pummerer rearrangement of 2-(2-alkylsulfinylphenyl)-2-propanols in the presence of p-toluenesulfonic acid and molecular sieves. researchgate.net This method allows for the conversion of alkyl halides into this compound derivatives in a three-step sequence. researchgate.net

The total synthesis of tagetitoxin, a complex natural product, features the strategic formation of a trans-fused 1,4-oxathiane (B103149) ring system. nih.gov This was achieved through a bromocyclization reaction, highlighting the importance of carefully planned synthetic routes for accessing such intricate structures. nih.gov

Furthermore, tandem reactions involving a acs.orgCurrent time information in Bangalore, IN.-hydride shift and a 6π-electrocyclization of ketenimines bearing a this compound unit have been utilized to synthesize spiro[this compound-2,4′(3′H)-quinolines]. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1,3 Oxathianes

Transformations of the Sulfur Atom in 1,3-Oxathianes

The sulfur atom in the 1,3-oxathiane ring is a key center for chemical transformations, readily undergoing both oxidation and reduction reactions.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The oxidation of 1,3-oxathianes is a well-established transformation that leads to the formation of the corresponding sulfoxides (this compound-3-oxides) and sulfones (this compound-3,3-dioxides). google.com This process is of significant interest as the resulting sulfoxides and sulfones are valuable intermediates in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity between the sulfoxide (B87167) and sulfone products. organic-chemistry.org

Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA). For instance, the oxidation of 2-methyl-4-propyl-1,3-oxathiane (B1203451) to its corresponding 3-oxide can be achieved using conventional techniques. google.com The use of sodium metaperiodate in acetonitrile (B52724) is another effective method for preparing S-oxides of monomethylated 1,3-oxathianes. clockss.org Furthermore, m-CPBA in dichloromethane (B109758) is a common reagent for generating 3-oxides of 1,3-oxathianes. clockss.org

The stereochemistry of the oxidation is a crucial aspect, particularly in the formation of sulfoxides, as the sulfur atom becomes a stereocenter. The oxidation often proceeds with high diastereoselectivity. nih.gov For example, the oxidation of racemic 2-substituted 1,3-oxathianes using a urea-hydrogen peroxide addition compound in the presence of a di-μ-oxo Ti(salen) complex catalyst yields the corresponding sulfoxides diastereoselectively. nih.gov The conformational preference of the resulting sulfoxide group has been a subject of study, with the equatorial orientation of the S=O group often being favored. clockss.orgcdnsciencepub.com

The mechanism of oxidation can proceed through different pathways depending on the oxidant. For instance, with molecular oxygen, the reaction may involve the generation of singlet oxygen or a peroxide radical. rhhz.net In some cases, the oxidation can be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the reaction conditions or the solvent system. rhhz.net

Table 1: Reagents for Oxidation of 1,3-Oxathianes

| Oxidizing Agent | Product(s) | Reference(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | |

| Potassium Permanganate (KMnO₄) | Sulfoxides, Sulfones | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound-3-oxides | clockss.org |

| Sodium Metaperiodate | S-Oxides of 1,3-oxathianes | clockss.org |

| Urea-Hydrogen Peroxide/Ti(salen) | Sulfoxides | nih.gov |

| Molecular Oxygen (O₂) | Sulfoxides, Sulfones | rhhz.net |

Reduction Processes and Derivatives

The sulfur-containing functional groups in this compound derivatives can undergo reduction. A significant reduction process is desulfurization, often accomplished using Raney nickel. acs.orgcapes.gov.br This reaction involves the cleavage of the carbon-sulfur bonds, ultimately removing the sulfur atom from the ring. This method has been explored for the desulfurization of cyclic hemithioketals, including 1,3-oxathianes. acs.org

Another important reduction reaction is the conversion of sulfoxides back to the corresponding sulfides. This can be achieved using various reducing agents. Additionally, the reduction of acyl-1,3-oxathiane derivatives has been investigated. For example, the diastereocontrolled reduction of ketones containing a chiral (R)-6-methyl-1,3-oxathiane moiety can be achieved with high selectivity using specific reagents. oup.com Reduction with zinc borohydride (B1222165) (Zn(BH₄)₂) yields one diastereomer, while the use of yttrium chloride-sodium borohydride (YCl₃-NaBH₄) produces the other diastereomer selectively. oup.com This highlights the utility of the this compound ring as a chiral auxiliary in asymmetric synthesis.

Nucleophilic and Electrophilic Reactivity at the Carbon Backbone

The carbon atoms within the this compound ring also participate in a variety of chemical reactions, including substitution, carbanion formation, and addition reactions.

Substitution Reactions on the this compound Ring

The this compound ring can undergo nucleophilic substitution reactions. cymitquimica.com For example, the sulfur atom can be replaced by other nucleophiles, leading to the formation of different organosulfur compounds. The reactivity of the ring towards substitution is influenced by the substituents present. In some cases, the this compound ring itself can be formed through a substitution-type reaction, such as the internal displacement of a secondary sulfonate leading to a cyclic thioacetal. capes.gov.br

Carbanion Chemistry of this compound Derivatives

A particularly significant area of this compound chemistry involves the formation of carbanions at the C-2 position. acs.org The hydrogen atom at C-2 is acidic and can be readily removed by strong bases like butyllithium (B86547) (BuLi) to form a 2-lithio-1,3-oxathiane. clockss.orgoup.com These lithiated species are potent nucleophiles and react with a wide range of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. clockss.orgnih.gov This reactivity makes 2-lithio-1,3-oxathiane derivatives useful as acyl anion equivalents in organic synthesis. oup.com

The stereochemistry of these reactions is often highly controlled. For instance, quenching the lithiated derivative of a myrtenal-derived this compound with various electrophiles consistently provides the equatorial product, suggesting a preferred equatorial orientation of the lithium in the lithiated intermediate. acs.orgnih.gov

Interestingly, the presence of a sulfone group at the 3-position alters the site of lithiation. This compound 3,3-dioxides are preferentially lithiated at the C-4 position rather than the C-2 position. oup.comoup.com This indicates that the oxygen atom in the ring destabilizes the sulfonyl carbanion at the C-2 position. oup.com

Table 2: Carbanion Chemistry of this compound Derivatives

| This compound Derivative | Lithiating Agent | Site of Lithiation | Subsequent Reaction with Electrophiles | Reference(s) |

|---|---|---|---|---|

| This compound | s-BuLi | C-2 | Alkylation, Addition to carbonyls | clockss.orgoup.com |

| 2-Phenyl-1,3-oxathiane | s-BuLi | C-2 | Deuteration, Silylation, Aldehyde addition | acs.orgnih.gov |

| This compound 3,3-dioxide | n-BuLi | C-4 | Alkylation, Silylation | oup.com |

Addition Reactions to Unsaturated 1,3-Oxathianes

Unsaturated this compound derivatives can participate in addition reactions, most notably in Diels-Alder type cycloadditions. researchgate.net In these reactions, the unsaturated this compound can act as a masked heterodiene. researchgate.net For example, 4,4-dimethyl-2-styryl-1,3-oxathiane can undergo a tandem [4+2] cycloaddition-elimination reaction with olefins in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to produce 3,4-dihydro-2H-thiopyrans. clockss.org These reactions demonstrate the utility of 1,3-oxathianes as synthetic equivalents of highly reactive α,β-unsaturated thioaldehydes. clockss.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. sigmaaldrich.com

Rearrangement Pathways Involving this compound Moieties

The this compound framework can participate in several notable rearrangement reactions, often serving as a key structural element that directs the course of the transformation. These rearrangements can lead to the formation of complex molecular architectures from relatively simple starting materials.

One significant rearrangement is the intramolecular Pummerer reaction. For instance, 2-(2-alkylsulfinylphenyl)-2-propanols can undergo an intramolecular Pummerer rearrangement in the presence of p-toluenesulfonic acid and molecular sieves to yield 1,3-oxathianes. researchgate.net This reaction has been applied in a three-step conversion of alkyl halides into this compound derivatives. researchgate.net Similarly, conformationally rigid γ,δ-unsaturated sulfinyl compounds, such as endo-(alkylsulfinyl)norbornene or 1-(alkylsulfinyl)-2-isopropenylbenzene derivatives, can afford 1,3-oxathianes through this pathway. researchgate.net

Another important rearrangement is the Stevens rearrangement of sulfonium (B1226848) ylides. This reaction has been explored for the synthesis of medium-sized cyclic ethers. ualberta.ca Although challenges were encountered in the direct application to this compound ring expansion, the principle of using sulfonium ylide rearrangements for constructing larger heterocyclic systems is a key area of research. ualberta.ca

The Ramberg-Bäcklund reaction, a well-known conversion of α-halo sulfones into alkenes, has also been investigated in the context of 1,4-oxathiane (B103149) systems, which are structurally related to 1,3-oxathianes. londonmet.ac.uk The ultimate goal of these studies was the synthesis of dihydrofurans and dihydrofuranones. londonmet.ac.uk

Furthermore, the reaction of L-cysteine with carbonyl compounds leads to thiazolidine (B150603) derivatives that can undergo stereoselective conversion to chiral bicyclic products, including a fused oxathiane–γ-lactam system. rsc.org The mechanism is thought to involve the breaking of either a C–S or C–N bond, leading to the formation of an iminium or a sulfonium intermediate, respectively. rsc.org

Tandem Reaction Sequences and Pericyclic Processes

Tandem reactions, also known as domino or cascade reactions, are powerful synthetic strategies that involve two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These sequences are highly efficient as they allow for the formation of multiple bonds and complex structures in a single operation without the need to isolate intermediates. wikipedia.orgnumberanalytics.com The this compound moiety can be a key participant in such sequences, particularly those involving pericyclic reactions.

A notable example involves the thermal treatment of N-aryl ketenimines that have a this compound group at the ortho position of the nitrogen atom. researchgate.netresearchgate.net This process results in the formation of spiro[this compound-2,4′(3′H)quinolines]. researchgate.netresearchgate.net The transformation is understood to proceed through a two-step tandem sequence: a researchgate.netresearchgate.net-hydride shift followed by a 6π-electrocyclic ring closure. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations support this mechanism, indicating that the researchgate.netresearchgate.net-H shift is the rate-limiting step. researchgate.net When the ketenimine has two different substituents at its terminal carbon, the cyclization produces spiroquinolines with two stereocenters, often with moderate diastereoselectivity. researchgate.netresearchgate.net

Pericyclic reactions are a class of concerted reactions where bond-making and bond-breaking occur in a cyclic transition state. numberanalytics.com Besides the electrocyclization mentioned above, other pericyclic processes like the Diels-Alder reaction can be part of tandem sequences involving different heterocyclic systems. For instance, acyclic conjugated (E,Z,E,E)-tetraenes undergo a domino pericyclic process involving a 6π electrocyclization to form cis-disubstituted 5-vinyl-1,3-cyclohexadienes, which then undergo an intramolecular Diels-Alder reaction. researchgate.net

The table below summarizes the tandem reaction involving a this compound moiety.

| Starting Material | Reaction Type | Key Steps | Product |

| N-Aryl ketenimine with ortho-1,3-oxathiane | Tandem researchgate.netresearchgate.net-H shift/6π-electrocyclization | researchgate.netresearchgate.net-Hydride shift, 6π-Electrocyclic ring closure | Spiro[this compound-2,4′(3′H)quinoline] researchgate.netresearchgate.net |

Deprotection Chemistry Utilizing this compound Derivatives

1,3-Oxathianes, as mixed O,S-acetals, are frequently employed as protecting groups for carbonyl compounds in organic synthesis. Their stability under various conditions and the methods for their removal are crucial aspects of their utility.

A mild and efficient method for the deprotection of 1,3-oxathianes involves the use of a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile. researchgate.netchemrxiv.org This protocol regenerates the parent carbonyl compounds in high to excellent yields under neutral conditions, avoiding the use of heavy metals, strong oxidants, or harsh acidic or basic media. researchgate.netchemrxiv.org The reaction is typically carried out by stirring the this compound with an excess of NaI and TMSCl at room temperature. chemrxiv.org For less reactive substrates, heating may be required. researchgate.net

The table below presents data on the deprotection of a this compound derivative using the TMSCl/NaI system, illustrating the efficiency of this method.

| Substrate (this compound of...) | Reagents | Solvent | Conditions | Product (Carbonyl Compound) | Yield (%) |

| 2-Phenyl-1,3-oxathiane | TMSCl/NaI | MeCN | rt, 3h | Benzaldehyde | 97 researchgate.net |

Another deprotection strategy involves the use of a reagent system composed of a silver salt and iodine, which has been shown to be effective for cleaving monothioacetals to their corresponding carbonyl compounds in moderate to quantitative yields under mild conditions. researchgate.net This method has been successfully applied to the synthesis of optically active α-hydroxyaldehydes using a chiral this compound auxiliary. researchgate.net

Furthermore, superoxide (B77818) ion has been utilized for the efficient and mild deprotection of 1,3-oxathiolanes, a related class of sulfur-containing heterocycles, to their parent carbonyl compounds. acs.orgacs.org

Stereochemical and Conformational Analysis of 1,3 Oxathianes

Conformational Equilibria in 1,3-Oxathiane Rings

The this compound ring, like other six-membered saturated rings, can adopt various conformations. The relative stability of these conformations is governed by steric and electronic factors.

Chair, Boat, and Twist Conformations

The most stable conformation for most six-membered rings, including 1,3-oxathianes, is the chair conformation . This conformation minimizes torsional strain and 1,3-diaxial interactions. In the chair form of this compound, the oxygen and sulfur atoms can occupy either axial or equatorial positions, leading to two distinct chair conformers if the ring is unsubstituted. However, due to the differing bond lengths (C-O < C-C < C-S) and bond angles, the chair conformation of this compound is not perfectly symmetrical clockss.org.

While the chair conformation is generally dominant, boat and twist-boat (or skew) conformations are also possible. Computational studies indicate that the boat and twist-boat conformers of this compound are more stable than their 1,3-dioxane (B1201747) counterparts but less stable than those of 1,3-dithianes clockss.org. This trend is attributed to the varying steric interactions arising from the different bond lengths within the ring. For instance, derivatives with significant steric crowding in their chair forms may exhibit a greater contribution from twist conformations to avoid unfavorable interactions clockss.org. The energy differences between chair and twist-boat conformers can be influenced by the presence of substituents clockss.org.

Influence of Substituents on Conformational Preferences

Substituents attached to the this compound ring significantly influence the conformational equilibrium. Similar to cyclohexane (B81311), alkyl substituents generally prefer the equatorial position to minimize steric strain (e.g., 1,3-diaxial interactions) researchgate.net. The magnitude of this preference, often quantified by A-values, can be influenced by the nature and position of the substituent.

For example, methyl groups at the C-4 position of the this compound ring exhibit a conformational free energy difference (ΔG°) of approximately 7.4 ± 0.4 kJ/mol for the equatorial versus axial orientation researchgate.net. At the C-5 position, the preference for the equatorial orientation is less pronounced, with a ΔG° of about 3.7 ± 0.3 kJ/mol researchgate.net. This difference is consistent with the varying steric environments at these positions within the chair conformation.

Substituents at the C-2 position, which is adjacent to both heteroatoms, can also exhibit distinct conformational preferences, often influenced by stereoelectronic effects such as the anomeric effect. For instance, bulky substituents at C-2 might favor an axial orientation if it leads to a more favorable electronic configuration, although steric factors typically favor equatorial placement clockss.orgvulcanchem.com. In some cases, the combination of substituents can lead to a preference for non-chair conformations, such as twist forms, to alleviate steric repulsions clockss.org.

Stereoelectronic Interactions and Anomeric Effects

The presence of heteroatoms (oxygen and sulfur) in the this compound ring leads to significant stereoelectronic interactions, most notably the anomeric effect.

Origin and Magnitude of Anomeric Effects in 1,3-Oxathianes

The anomeric effect (AE) is a phenomenon observed in cyclic and acyclic systems containing heteroatoms, characterized by an enhanced preference for axial substitution at the anomeric center (the carbon atom adjacent to the heteroatom) compared to what would be predicted by steric factors alone rsc.org. In 1,3-oxathianes, the C-2 position is the anomeric center. The anomeric effect in these systems arises from stabilizing interactions between the lone pair of electrons on one heteroatom (oxygen or sulfur) and the antibonding molecular orbital (σ*) of an adjacent C-X bond, particularly when the lone pair is in a periplanar or near-periplanar orientation to the antibonding orbital rsc.org.

Hyperconjugative Interactions and Electronic Delocalization

The anomeric effect is fundamentally rooted in hyperconjugation , a type of electronic delocalization where electron density from a filled orbital (typically a lone pair or a σ bond) is donated into an adjacent empty or partially filled antibonding orbital (σ* or π*) rsc.org. In 1,3-oxathianes, key hyperconjugative interactions contributing to the anomeric effect include:

n(X) → σ(C-H)ax:* Donation from a lone pair on oxygen (nO) or sulfur (nS) to the antibonding orbital of an axial C-H bond at C-2, C-4, or C-6. This interaction is particularly stabilizing for axial substituents rsc.orgacs.org.

σ(C-X) → σ(C-H)eq:* Donation from a σ bond involving a heteroatom to the antibonding orbital of an equatorial C-H bond. This interaction can contribute to the elongation of equatorial C-H bonds, as observed in the "reverse Perlin effect" acs.orgpsu.eduresearchgate.netscispace.com.

σ(C-H)eq → σ(C-X):* Donation from an equatorial C-H bond to the antibonding orbital of a C-X bond. This interaction is also considered in explaining conformational preferences acs.org.

Computational studies using Natural Bond Orbital (NBO) analysis have been instrumental in dissecting these hyperconjugative interactions in 1,3-oxathianes and related heterocycles acs.orgresearchgate.netnih.govtandfonline.com. These analyses confirm the role of these delocalization pathways in influencing bond lengths, coupling constants, and conformational equilibria acs.orgpsu.eduresearchgate.net. For example, the interaction of the lone pair on sulfur with the antibonding orbital of an adjacent C-H bond is crucial for understanding the observed stereoelectronic effects acs.orgpsu.eduresearchgate.net.

Prochirality and Enantiomeric Purity in this compound Systems

The this compound ring system can possess chiral centers, leading to the possibility of enantiomers and diastereomers, particularly when substituted.

Prochirality is a significant consideration in this compound chemistry. The C-2 carbon atom, when unsubstituted or substituted with two identical groups, is not a stereocenter. However, if C-2 bears two different substituents, or if other carbons in the ring (C-4, C-5, C-6) are substituted asymmetrically, then chiral centers can arise. For instance, a C-2 substituted with an alkyl group and a hydrogen atom, along with asymmetric substitution at other ring positions, can lead to chiral molecules. The C-2 carbon itself can be considered a prochiral center if it bears two identical groups that can be differentiated by a reaction or by the introduction of a chiral influence.

The ability to synthesize and utilize chiral 1,3-oxathianes is important for their application as chiral auxiliaries and in asymmetric synthesis acs.orgresearchgate.netcore.ac.ukacs.org. Achieving enantiomeric purity often involves:

Chiral Synthesis: Employing chiral starting materials or chiral catalysts during the synthesis of the this compound ring. For example, chiral auxiliaries derived from natural products like camphor (B46023) or pulegone (B1678340) can be used to construct enantiomerically pure 1,3-oxathianes acs.orgcore.ac.uk.

Resolution: Separating enantiomers or diastereomers from a racemic mixture. This can be achieved through methods like diastereomeric crystallization using chiral resolving agents or chiral chromatography .

Stereoselective Reactions: Designing synthetic routes where the formation of stereocenters is controlled to favor one enantiomer or diastereomer over others.

The study of these stereochemical aspects is crucial for understanding the reactivity, physical properties, and applications of this compound derivatives in various fields, including flavor and fragrance chemistry and medicinal chemistry.

Comparison of Conformational Behavior with Related Heterocycles

The conformational preferences of 1,3-oxathianes can be better understood by comparing them with related six-membered heterocycles, such as 1,3-dioxanes, 1,3-dithianes, tetrahydropyrans (oxanes), and tetrahydrothiophenes. These comparisons highlight the distinct influences of oxygen and sulfur atoms on ring conformation and substituent orientation.

Influence of Heteroatom Identity on Conformational BehaviorThe interplay between oxygen and sulfur in 1,3-oxathianes results in a conformational behavior that is intermediate between their homocyclic counterparts. The ring inversion barrier in 1,3-oxathianes is lower than in 1,3-dithianes and often lower than in 1,3-dioxanesclockss.org. This suggests that the presence of sulfur, with its larger atomic radius and different bond angles, may facilitate ring inversion to some extent.

Regarding substituent preferences, the general trend for alkyl groups is equatorial in all these systems. However, the magnitude of the anomeric effect, which influences axial preferences, varies. While oxygen typically exhibits a stronger anomeric effect than sulfur due to its higher electronegativity and lone pair density, the specific electronic environment and the nature of the substituent can lead to complex interactions. For instance, the polarizability of sulfur can contribute to stabilizing interactions that are not solely electrostatic researchgate.netacs.org. The combination of O and S in 1,3-oxathianes creates a unique balance of these effects, leading to distinct conformational equilibria that are sensitive to substitution patterns researchgate.netclockss.org.

Data Tables

Table 1: Ring Inversion Barriers (Chair-Chair Interconversion) for Six-Membered Heterocycles

| Compound | (kJ/mol) at 203 K | Reference |

| This compound | 38.9 | clockss.org |

| 1,3-Dioxane | 41.4 | clockss.org |

| 1,3-Dithiane (B146892) | 43.1 | clockss.org |

| Tetrahydropyran | ~41.4 (estimated) | clockss.org |

Note: Values for Tetrahydropyran are often cited in comparison to other systems and may not be directly measured under identical conditions as the 1,3-heterocycles.

Advanced Spectroscopic and Computational Characterization of 1,3 Oxathianes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 1,3-oxathianes, offering profound insights into their configuration and conformation.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of 1,3-oxathianes. The chemical shifts (δ) of the protons and carbon atoms in the ring are highly sensitive to their chemical environment, including the nature and orientation of substituents.

In ¹H NMR spectra of 2-substituted 1,3-oxathianes, the protons on the heterocyclic ring typically resonate in the range of δ 1.5–4.0 ppm. vulcanchem.com For instance, in 2-(2-methylphenyl)-1,3-oxathiane, the oxathiane ring protons appear within this region. vulcanchem.com The chemical shifts of protons attached to carbons adjacent to the oxygen atom (C6) are generally found at a lower field compared to those adjacent to the sulfur atom (C4).

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the 1,3-oxathiane ring exhibit distinct chemical shifts. For example, in the parent this compound, the chemical shifts are observed at δ 72.0 (C2), 27.1 (C4), 27.5 (C5), and 69.7 (C6) ppm. clockss.org Substituents on the ring cause predictable shifts in these values, which can be used to determine their position and, in some cases, their orientation. clockss.orglookchem.com For example, an isopropyl group at the C2 position shifts the C2 resonance significantly downfield. clockss.org The analysis of both ¹H and ¹³C NMR spectra is often the first step in identifying the basic structure of a newly synthesized this compound derivative. lookchem.commcgill.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| This compound | C2 | - | 72.0 | clockss.org |

| C4 | - | 27.1 | clockss.org | |

| C5 | - | 27.5 | clockss.org | |

| C6 | - | 69.7 | clockss.org | |

| 2-isopropyl-1,3-oxathiane | C2 | - | 84.1 | clockss.org |

| C4 | - | 27.0 | clockss.org | |

| C5 | - | 26.5 | clockss.org | |

| C6 | - | 69.4 | clockss.org | |

| 2-(2-Methylphenyl)-1,3-oxathiane | Oxathiane Protons | ~1.5–4.0 | - | vulcanchem.com |

| Aromatic Protons | ~7.0–7.5 | ~120–140 | vulcanchem.com | |

| Oxathiane Carbons | - | ~70–85 | vulcanchem.com | |

| (2S,4aR,7aS)-7,7-Dimethyl-2-phenyltetrahydro- mcgill.caresearchgate.netoxathiino[5,6-b]pyrrol-6(4H)-one | H-2 | 5.22 (q, J = 6.4 Hz) | - | rsc.org |

| H-4a | 4.41–4.36 (m) | - | rsc.org | |

| H-7a | 4.02–4.00 (m) | - | rsc.org | |

| C-2 | - | 75.3 | rsc.org | |

| C-4a | - | 64.3 | rsc.org | |

| C-7a | - | 54.8 | rsc.org |

Note: Chemical shifts can vary depending on the solvent and the specific stereoisomer.

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic conformational processes in 1,3-oxathianes. ox.ac.uknumberanalytics.com Like cyclohexane (B81311), the this compound ring primarily adopts a chair conformation. vulcanchem.comresearchgate.net However, due to the different bond lengths and angles of the C-O and C-S bonds, the ring is slightly distorted. clockss.org At room temperature, many 1,3-oxathianes undergo rapid ring inversion between two chair conformers.

By lowering the temperature, this inversion process can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. ox.ac.uk This "freezing out" of the conformations provides direct evidence for the chair-chair equilibrium. For example, the ¹H NMR spectrum of the parent this compound shows averaged signals at room temperature, but at –90 °C, the signals for the individual axial and equatorial protons can be resolved. clockss.org

VT NMR studies have been crucial in determining the conformational free energies (ΔG°) of substituents. For instance, the ΔG° for an axial methyl group at C-4 has been determined to be approximately 7.4 ± 0.4 kJ mol⁻¹, while at C-5, it is about 3.7 ± 0.3 kJ mol⁻¹. researchgate.net These studies reveal that in cases of severe steric hindrance, such as syn-axial 2,4- or 2,6-dimethyl interactions, the this compound ring may adopt a twist conformation to alleviate the strain. researchgate.net

The detailed analysis of proton-proton (¹H-¹H) coupling constants (J-values) and chemical shifts provides invaluable information for the stereochemical assignment of substituents on the this compound ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In a chair conformation, the coupling between axial-axial protons (³Jaa) is typically large (around 11.0 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller. cdnsciencepub.com By measuring these coupling constants, the relative orientation of substituents can be determined. For example, a large ³J value between H-2 and a proton on a substituent at C-2 would indicate a trans-diaxial relationship, confirming the equatorial orientation of the substituent. researchgate.net

Chemical shifts are also diagnostic. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C and C-H bonds. Furthermore, the presence of axial substituents can cause a deshielding (downfield shift) of other axial protons on the same side of the ring (1,3-diaxial interaction). The "Perlin effect" is another key observation, where the one-bond carbon-proton coupling constant (¹JC-H) for an equatorial C-H bond adjacent to the oxygen is larger than for the corresponding axial bond. clockss.orgacs.org These detailed NMR parameters, when analyzed together, allow for the unambiguous assignment of the configuration and predominant conformation of substituted 1,3-oxathianes. clockss.orgresearchgate.net

Table 2: ¹J C-H Coupling Constants (Hz) in 1,3-Oxathianes

| This compound Derivative | C2-Ha | C2-He | C4-Ha | C4-He | C5-Ha | C5-He | C6-Ha | C6-He | Reference |

| Parent Compound* | 157.5 | 157.5 | 142.7 | 142.7 | 126.9 | 129.0 | 139.0 | 154.4 | clockss.org |

| cis-4,6-dimethyl | 157.5 | 157.5 | 142.1 | (138.8)# | 126.7 | 126.7 | 140.7 | (145.2)# | clockss.org |

| trans-4,6-dimethyl | 156.4 | 156.4 | 138.9 | 138.9 | 125.0 | 125.0 | 139.9 | 139.9 | clockss.org |

| 2-t-butyl | 156.0 | - | 136.2 | 140.6 | 128.8 | 125.7 | 138.1 | 146.2 | clockss.org |

*Spectrum run at –90 °C; # estimated values

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of 1,3-oxathianes and aids in their identification within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its molecular formula. mdpi.commsu.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). bioanalysis-zone.comlibretexts.org

For example, a newly synthesized this compound derivative can be subjected to HRMS analysis, often using techniques like Electrospray Ionization (ESI). The experimentally determined exact mass can then be compared to the calculated theoretical masses for all possible elemental formulas, allowing for a confident assignment of the molecular formula. rsc.org This is a critical step in the characterization of novel this compound compounds, confirming that the desired product has been formed. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of volatile 1,3-oxathianes in complex mixtures, such as those found in food flavorings or environmental samples. researchgate.net

In a GC-MS analysis, the mixture is first injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound.

This technique has been successfully used to identify and quantify this compound derivatives in various matrices. For instance, GC-MS was employed to identify 2-methyl-4-propyl-1,3-oxathiane (B1203451) as a volatile compound in wine. nih.govresearchgate.net By comparing the retention time and mass spectrum of an unknown peak in the chromatogram to those of a known standard, the presence and concentration of the specific this compound can be confirmed. squarespace.com The fragmentation patterns observed in the mass spectra can also provide structural information about the molecule.

X-ray Crystallography for Solid-State Structural Determination

Studies on this compound derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures. For instance, the crystal structures of certain dispiro- and tetraspiro-1,3-oxathianes have been successfully determined, providing concrete evidence of their chair-like conformations. researchgate.net Similarly, the structure of (S)-6-phenyl-1,3-oxathiane-2-thione has been elucidated using X-ray crystallography, confirming the stereochemistry and solid-state packing of the molecule. figshare.com Research on new ionic liquid crystals incorporating a this compound ring has also employed X-ray diffraction to determine the molecular arrangement and layer spacing in the smectic A phase. oup.com These crystallographic studies are crucial as they provide the foundational geometric data that is often used to validate and benchmark computational models. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characteristic vibrations within a molecule. mvpsvktcollege.ac.insavemyexams.commsu.edu When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, leading to the absorption of energy at those frequencies. savemyexams.commsu.edu This results in an IR spectrum, which is a unique fingerprint of the molecule. mvpsvktcollege.ac.inmsu.edu

| Bond | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| C-O-C | Stretching | ~1120 | |

| C-S-C | Stretching | ~680 | |

| C-H | Stretching | 2850-3000 | mvpsvktcollege.ac.in |

Specialized Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Sulfur Environment)

While standard spectroscopic techniques like NMR and IR are widely used, specialized methods can provide deeper insights into specific atomic environments. Mössbauer spectroscopy, for example, is a highly sensitive technique for probing the local environment of specific isotopes, most notably ⁵⁷Fe. uni-bielefeld.denih.gov It can provide detailed information about oxidation states, spin states, and the nature of chemical bonding at the Mössbauer-active nucleus. uni-bielefeld.deresearchgate.net

However, the application of Mössbauer spectroscopy to study the sulfur environment in 1,3-oxathianes is not feasible. The technique relies on the existence of a suitable Mössbauer-active isotope, and sulfur does not possess one. uni-bielefeld.de While Mössbauer spectroscopy has been observed for nearly 50 elements, sulfur is not among them. uni-bielefeld.de Therefore, direct investigation of the sulfur atom in this compound using this method is not possible. Other specialized techniques, not necessarily spectroscopic, such as appearance and ionization potential measurements in mass spectrometry, have been used to estimate conformational energies in the gas phase for this compound derivatives. clockss.org

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry has become an indispensable tool for complementing experimental studies, offering a molecular-level understanding of structure, energetics, and reactivity.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to model the electronic structure of molecules. researchgate.netrsc.org These calculations can predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters, without the need for empirical data. researchgate.netacs.org

For 1,3-oxathianes, both ab initio methods like Hartree-Fock (HF) and DFT methods such as B3LYP have been employed to study their conformational preferences and electronic properties. researchgate.nettandfonline.com For example, calculations at the B3LYP/6–311+G** and HF/6–311+G** levels of theory have been used to fully optimize the geometries of this compound S-oxide and its analogs, revealing a preference for the axial conformation. researchgate.nettandfonline.com These studies also investigate stereoelectronic interactions, such as the anomeric effect, by analyzing donor-acceptor orbital interactions and energies. researchgate.nettandfonline.com The results from these calculations are often compared with experimental data, such as NMR shifts, to validate the computational models.

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. youtube.comlibretexts.org Mapping the PES allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.org

Quantum-chemical calculations have been used to map the conformational isomerization pathways of the this compound molecule. researchgate.net Methods such as HF/6-31G(d) and MP2/6-31G(d)//HF/6-31G(d) have shown that the interconversion between the two equivalent chair conformers can proceed through multiple pathways, including direct conversion and routes involving six flexible (twist) forms. researchgate.net The PES of this compound contains eight energy minima, corresponding to the chair and twist conformers, and five transition states, which are variations of half-chair and boat conformations. researchgate.net This detailed mapping provides a comprehensive understanding of the dynamic conformational behavior of the this compound ring.

Quantum chemical calculations are also highly effective in predicting thermochemical properties such as enthalpies of formation (ΔHf°), Gibbs free energies (ΔG), and entropies (ΔS). tandfonline.comacs.org These calculations are crucial for understanding the relative stability of different isomers and conformers.

For 1,3-oxathianes, computational studies have been performed to determine the energy differences between various conformers. For instance, the Gibbs free energy difference between axial and equatorial conformations of this compound S-oxide has been calculated using both HF and DFT methods. researchgate.nettandfonline.com Furthermore, the conformational energies of axial methyl, ethyl, and isopropyl groups at various positions on the this compound ring have been determined through a combination of chemical equilibration experiments and compilations of existing data. capes.gov.br The enthalpy difference between the chair and twist forms of the this compound ring has been estimated to be around 22.5 ± 4.0 kJ mol⁻¹ in the gas phase. acs.org These theoretical predictions are often in good agreement with experimental values obtained from techniques like chemical equilibration. clockss.orgacs.org

| Compound/Interaction | Method | Energy Difference (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Chair-Twist Enthalpy Difference | Appearance Potentials (Gas Phase) | 22.5 ± 4.0 | acs.org |

| Chair-Twist Free Energy (r-2-tert-butyl-2,trans-6-dimethyl-1,3-oxathiane) | Chemical Equilibration (298 K) | 10.021 ± 0.121 | acs.org |

| This compound S-oxide (ΔGeq-ax) | B3LYP/6-311+G | Varies with substitution | researchgate.net |

| This compound S-oxide (ΔGeq-ax) | HF/6-311+G | Varies with substitution | researchgate.net |

Correlation of Computational Data with Experimental Spectroscopic Parameters

The synergy between computational modeling and experimental spectroscopy provides a powerful approach for the detailed structural and conformational analysis of 1,3-oxathianes. Theoretical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become instrumental in interpreting and predicting experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. clockss.org This correlation allows for a more profound understanding of the molecule's geometry, conformational preferences, and electronic properties.

Full geometry optimizations of this compound have been successfully performed using DFT, yielding structural parameters that are in good agreement with experimental data. clockss.org These computational methods can accurately predict key geometric features such as bond lengths, bond angles, and torsional angles which are fundamental to understanding the molecule's stable conformations. clockss.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry offers significant insights into the ¹H and ¹³C NMR spectra of 1,3-oxathianes. Theoretical calculations of NMR chemical shifts and coupling constants can be correlated with experimental values to confirm stereochemistry and conformational equilibria. capes.gov.br

For the parent this compound, a comparison between experimental and computationally derived ¹H NMR chemical shifts reveals a strong correlation, aiding in the assignment of signals to specific axial and equatorial protons. Generally, axial protons at C2, C4, and C5 are observed to be more deshielded than their equatorial counterparts in experimental spectra, a trend that can be rationalized and quantified through computational models. clockss.org

Interactive Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental δ (ppm) clockss.org | Calculated δ (ppm) (Method dependent) |

| 2e | 4.80 | (data varies by computational method) |

| 2a | 4.91 | (data varies by computational method) |

| 4e | 2.75 | (data varies by computational method) |

| 4a | 3.06 | (data varies by computational method) |

| 5e | 1.76 | (data varies by computational method) |

| 5a | 2.01 | (data varies by computational method) |

| 6e | 4.10 | (data varies by computational method) |

| 6a | 3.62 | (data varies by computational method) |

Note: Calculated values are highly dependent on the chosen functional and basis set. The table structure is provided for illustrative comparison.

Furthermore, the calculation of vicinal coupling constants (³JHH) has been a valuable tool. For instance, the free conformational energy of a methyl group in 5-methyl-1,3-oxathiane was estimated by comparing calculated and experimental vicinal coupling constants, yielding a value of 0.9–1.0 kcal/mol. researchgate.net Similarly, ¹J(C,H) coupling constants have been calculated using the GIAO method at HF and DFT levels of theory to study conformational equilibria in methyl-substituted 1,3-oxathianes. capes.gov.br While these correlations are powerful, discrepancies can arise, such as the "reverse Perlin effect" observed in oxathianes, where the order of one-bond spin-spin coupling constants does not always correlate with the expected stereoelectronic effects. acs.org

Infrared (IR) Spectroscopy

Computational methods are also employed to predict the vibrational frequencies of this compound and its derivatives, which can then be compared to experimental IR spectra. acs.org The calculation of vibrational modes helps in the assignment of characteristic absorption bands. For example, theoretical spectra can confirm the presence of the oxathiane ring through its characteristic C-O-C and C-S-C stretching vibrations. While a perfect match between calculated and experimental frequencies is not always achieved due to factors like solvent effects and anharmonicity in the experimental setup, scaling factors are often applied to the computed frequencies to improve the correlation. arxiv.orgfaccts.de

Interactive Table 2: Illustrative Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹) for a this compound Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-O-C Stretch | ~1120 | (data varies by computational method) |

| C-S-C Stretch | ~680 | (data varies by computational method) |

Note: This table illustrates the principle. Actual values are specific to the derivative and computational level.

Energetics and Conformational Analysis

A significant application of computational chemistry is the determination of the relative energies of different conformers, such as the chair and twist-boat forms, and the energy barriers for their interconversion. researchgate.netvulcanchem.com For the parent this compound, the chair conformer is the most stable. researchgate.net However, for derivatives with significant steric crowding, such as those with syn-axial 2,4- or 2,6-dimethyl interactions, computational models predict that a twist form may be more stable. clockss.org These theoretical predictions of conformational energies and activation free enthalpies (ΔG‡) for ring inversion show good agreement with values determined experimentally by dynamic NMR spectroscopy. clockss.org For example, DFT calculations have estimated the energy barrier for ring inversion to be approximately 10–12 kcal/mol, indicating moderate conformational flexibility. vulcanchem.com

Applications and Research Perspectives of 1,3 Oxathiane Compounds

Role as Chiral Auxiliaries in Asymmetric Synthesis

1,3-Oxathianes have demonstrated considerable value as chiral auxiliaries, facilitating the stereoselective synthesis of enantiomerically pure compounds. Their ability to control the stereochemical outcome of reactions makes them instrumental in asymmetric synthesis. For instance, studies have shown that reactions involving organometallic reagents with imines or hydrazones containing a 1,3-oxathiane moiety as a chiral auxiliary can proceed with high diastereoselectivity, enabling the preparation of chiral β-amino alcohols researchgate.net. Furthermore, the incorporation of 1,3-oxathianes into synthetic strategies has been employed for the preparation of stereoisomers of complex natural products and lactones, showcasing their efficacy in achieving high enantiomeric excess researchgate.net. Research has also explored the use of chiral 1,3-oxathianes derived from natural chiral pools, such as pulegone (B1678340), to construct chiral molecules with predictable stereochemistry researchgate.netacs.orgscielo.org.mx. The development of novel chiral phosphinooxathiane ligands has also proven effective in catalyzing enantioselective Diels-Alder reactions, achieving high enantioselectivities capes.gov.br.

Building Blocks in Complex Organic Molecule Construction

The this compound scaffold serves as a versatile building block in the synthesis of more intricate organic structures. Its inherent chemical properties allow for diverse functionalization and incorporation into larger molecular frameworks. For example, derivatives of this compound have been utilized as intermediates in the synthesis of complex natural products, such as γ-hydroxy ketones, through reactions involving lithiated oxathiane species rsc.org. The ring system itself can be a key feature in the design of novel materials or pharmaceutical agents, with ongoing research exploring its potential as a synthon in total synthesis efforts chemimpex.comontosight.airesearchgate.net. The ability to modify substituents on the this compound ring provides a pathway to tailor its properties for specific synthetic targets, making it a valuable component in the organic chemist's toolkit.

Investigations in Medicinal Chemistry (Excluding Clinical Human Trials)

The structural features of 1,3-oxathianes have prompted investigations into their potential biological activities, particularly in the realm of medicinal chemistry, focusing on preclinical studies and in vitro evaluations.

Derivatization for Antimicrobial and Antifungal Activity Studies

Research has explored the derivatization of 1,3-oxathianes to assess their antimicrobial and antifungal properties. Studies have synthesized azole derivatives incorporating the oxathiane ring, designed to mimic natural sterols, and evaluated their antifungal activity. Certain derivatives, particularly dimethyl-substituted ones, have shown potent activity against systemic candidiasis and aspergillosis in preclinical models researchgate.net. While specific details on the mechanism of action are still under investigation, the structural modifications of the oxathiane core can influence its efficacy against various microbial pathogens ontosight.aiontosight.ainih.govnih.govnih.gov. For instance, some oxathiane derivatives have exhibited moderate inhibitory activity against certain bacterial strains smolecule.com.

Exploring Potential Enzyme and Receptor Interactions of this compound Derivatives

The potential for this compound derivatives to interact with biological targets such as enzymes and receptors is an active area of research. Studies have investigated compounds containing the this compound moiety for their interactions with enzymes like COX-2, where one derivative showed an IC₅₀ of 3.2 μM vulcanchem.com. The specific stereochemistry and substitution patterns on the oxathiane ring are crucial factors influencing these interactions, potentially leading to the development of novel therapeutic agents ontosight.aiontosight.ai. Research into the biological significance of oxathianes also touches upon their potential role in metabolic processes and interactions with neurotransmitters, though these investigations are still in preliminary stages smolecule.com.

Flavor and Fragrance Chemistry Research

1,3-Oxathianes are well-recognized for their significant contributions to the flavor and fragrance industries, owing to their distinct organoleptic properties.

Structural Determinants of Organoleptic Properties in 1,3-Oxathianes

The characteristic aromas and flavors associated with 1,3-oxathianes are strongly linked to their molecular structure and the specific arrangement of substituents. Compounds like 2-methyl-4-propyl-1,3-oxathiane (B1203451) are prized for their fruity and tropical aroma profiles, reminiscent of passion fruit and grapefruit, and are widely used to enhance these notes in food products and fragrances smolecule.comontosight.aisigmaaldrich.comfragranceu.comthegoodscentscompany.comnih.govperflavory.com. Research has identified specific isomers, such as the (+)-cis isomer of 2-methyl-4-propyl-1,3-oxathiane, as key contributors to passion fruit aroma, with distinct odor thresholds researchgate.netresearchgate.net. The presence of sulfur in the ring contributes to unique sulfurous and green notes, which can be modulated by structural variations fragranceu.comthegoodscentscompany.comperflavory.com. Studies have also explored how different substituents and stereochemistries influence these organoleptic properties, guiding the design of new flavor and fragrance ingredients google.comgoogle.comleffingwell.com.

Stability and Formation Pathways in Complex Natural Matrices (e.g., Wine)

This compound derivatives, particularly cis-2-methyl-4-propyl-1,3-oxathiane (cis-2-MPO), have been identified in complex natural matrices such as wine researchgate.netives-openscience.eunih.govnih.govives-openscience.eu. In wine, cis-2-MPO is proposed to form from the reaction between 3-sulfanylhexan-1-ol (3-SH), a key aroma compound, and acetaldehyde (B116499) researchgate.netives-openscience.eunih.govnih.govmdpi.com. This formation pathway is significant as it can influence the concentration and fate of volatile thiols, which are crucial for wine aroma, often imparting tropical and grapefruit notes researchgate.netives-openscience.eud-nb.info.

The evolution of cis-2-MPO during alcoholic fermentation (AF) in wine shows initial increases, peaking in the early to middle stages of fermentation, followed by a decrease towards the end nih.govresearchgate.net. Studies indicate that cis-2-MPO exhibits general instability during wine storage, with a consistent decrease observed over time nih.govresearchgate.net. However, factors such as the addition of acetaldehyde, specific pH levels (e.g., pH 3.0), and storage at lower temperatures (e.g., 4 °C) can help retain cis-2-MPO nih.govresearchgate.net. The presence of cis-2-MPO in wine is strongly correlated with the concentration of 3-SH, suggesting it may act as a sink or source for this important aroma compound over time researchgate.netnih.gov.

Enantiomeric Ratios and Their Sensory Impact

The stereochemistry of this compound compounds significantly impacts their sensory properties researchgate.netresearchgate.netperfumerflavorist.comresearchgate.net. For instance, cis-2-methyl-4-propyl-1,3-oxathiane exists as stereoisomers, and their specific configurations contribute to distinct aroma profiles d-nb.inforesearchgate.netperfumerflavorist.com. Research has shown that different enantiomers of this compound derivatives can possess different odor qualities and thresholds researchgate.netperfumerflavorist.com.

Studies on cis-2-methyl-4-propyl-1,3-oxathiane in wine have investigated its enantiomeric distribution, revealing concentrations of (2R,4S)-2-MPO and (2S,4R)-2-MPO ranging up to 250 ng/L and 303 ng/L, respectively ives-openscience.euresearchgate.net. Strong positive correlations have been observed between the enantiomers of 3-SH and the corresponding enantiomers of cis-2-MPO, indicating a stereochemical link between these compounds ives-openscience.euresearchgate.net. For example, (3R)-3-SH correlates with (2S,4R)-2-MPO, and (3S)-3-SH correlates with (2R,4S)-2-MPO researchgate.net. The enantiomeric ratio of cis-2-MPO in wines has been found to be approximately 43:57 for (2R,4S)-/(2S,4R)-2-MPO, while the enantiomeric ratio of its precursor, 3-SH, was 51:49 for (3S)-/(3R)-3-SH in the same wines ives-openscience.eu. The sensory impact of specific enantiomers is a critical area of research for understanding flavor perception and quality control researchgate.net.

Applications in Materials Science (e.g., Liquid Crystal Materials)

This compound derivatives have found applications in materials science, particularly in the development of liquid crystal materials researchgate.netresearchgate.netclockss.org. Researchers have synthesized various this compound compounds, including those with phenyl and alkyl substituents, which exhibit liquid crystalline properties researchgate.netresearchgate.net. For instance, 2-(p-substituted phenyl)-5-alkyl-1,3-oxathianes have been synthesized and their mesomorphic behaviors compared to analogous 1,3-dithianes and 1,3-dioxanes researchgate.net. Some 2-(p-cyanophenyl)-5-alkyl-1,3-oxathianes have demonstrated monotropic nematic liquid crystal phases at room temperature researchgate.net.

Furthermore, new pyridinium-type thermotropic ionic liquid crystal materials incorporating a this compound ring in their core structure have been synthesized and studied researchgate.net. These compounds, such as N-substituted 4-(5-alkyl-1,3-oxathian-2-yl)pyridinium bromides, have shown a stable smectic A phase over a wide temperature range, including room temperature researchgate.net. The incorporation of the this compound ring influences the molecular geometry and consequently the mesomorphic behavior of these materials researchgate.nettandfonline.comtandfonline.com. For example, trans-2,4-disubstituted 1,3-oxathiolane (B1218472) derivatives exhibit lower clearing and melting points than their analogous six-membered this compound counterparts, but possess superior mesophase stability compared to comparable cyclopentane (B165970) derivatives tandfonline.comtandfonline.com.

Emerging Research Areas and Future Directions in this compound Chemistry

Emerging research in this compound chemistry continues to explore novel synthesis methods, reactivity, and applications. The versatility of 1,3-oxathianes as reagents in carbon-carbon bond formation and as chiral auxiliaries remains an active area of investigation researchgate.netclockss.org. The study of carbanions derived from substituted 1,3-oxathianes, for example, has revealed insights into their reactivity with electrophiles, influencing diastereoselectivity in reactions researchgate.net.

Future directions include further exploration of their role in complex matrices like wine, particularly understanding the dynamic equilibrium between thiols and oxathianes and its impact on aroma profiles ives-openscience.eumdpi.comresearchgate.net. The development of more efficient and stereoselective synthetic routes to access specific enantiomers of this compound derivatives is also a key area for future research, enabling a deeper understanding of their structure-activity relationships, especially concerning sensory perception researchgate.netresearchgate.net. Additionally, continued investigation into their potential in materials science, such as in the design of novel liquid crystals or other functional materials, represents a promising avenue for future development researchgate.netresearchgate.net.

Compound Name Table

| Compound Name | CAS Number |

| This compound | N/A |

| cis-2-methyl-4-propyl-1,3-oxathiane (cis-2-MPO) | N/A |

| (2R,4S)-2-MPO | N/A |

| (2S,4R)-2-MPO | N/A |

| 2,4,4,6-tetramethyl-1,3-oxathiane (cis-TTMO) | N/A |

| 2-Pentyl-4-propyl-1,3-oxathiane | 59323-81-8 |

| 2-(p-Substituted phenyl)-5-alkyl-1,3-oxathianes | N/A |

| 2-(p-cyanophenyl)-5-alkyl-1,3-oxathianes | N/A |

| N-substituted 4-(5-alkyl-1,3-oxathian-2-yl)pyridinium bromides | N/A |

| trans-2,4-disubstituted 1,3-oxathiolanes | N/A |

| 2,6-Dimethyl-4-propyl-1,3-oxathiane | N/A |

| 2,4-Dimethyl-6-propyl-1,3-oxathiane | N/A |